2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1282864-12-3
VCID: VC3051596
InChI: InChI=1S/C10H10N2O2S/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14)
SMILES: CN(C)C1=NC2=C(S1)C=C(C=C2)C(=O)O
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid

CAS No.: 1282864-12-3

Cat. No.: VC3051596

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid - 1282864-12-3

Specification

CAS No. 1282864-12-3
Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name 2-(dimethylamino)-1,3-benzothiazole-6-carboxylic acid
Standard InChI InChI=1S/C10H10N2O2S/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14)
Standard InChI Key BDSWKTFJNPQYCX-UHFFFAOYSA-N
SMILES CN(C)C1=NC2=C(S1)C=C(C=C2)C(=O)O
Canonical SMILES CN(C)C1=NC2=C(S1)C=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid belongs to the benzothiazole family, which consists of a benzene ring fused with a thiazole ring. The compound features three key functional groups: the benzothiazole scaffold, a dimethylamino group at position 2, and a carboxylic acid moiety at position 6.

Physical and Chemical Properties

The compound has a molecular formula of C11H13N3O2S with a molecular weight of approximately 218.26 g/mol. It is identified by the CAS number 1282864-12-3. The compound typically appears as a crystalline solid with specific physical properties that contribute to its pharmaceutical potential.

Structural Characteristics

The benzothiazole core of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid consists of a thiazole ring fused with a benzene ring. This bicyclic system provides rigidity to the molecule, which is important for its biological activities. The dimethylamino group at position 2 contributes to the compound's basic properties, while the carboxylic acid at position 6 provides acidic characteristics, making this compound amphoteric in nature.

Spectroscopic Properties

While specific spectroscopic data for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid is limited in the provided sources, related benzothiazole compounds like 2-aminobenzo[d]thiazole-6-carboxylic acid show characteristic signals in 1H-NMR spectroscopy. For instance, the aromatic protons typically appear in the range of 7.45-8.22 ppm .

Starting MaterialReaction ConditionsYield
4-amino-3-thiocyano-benzonitrileConc. HCl, H₂O, 100°C, 6h59%

Cyclization Reactions

The formation of the benzothiazole ring system typically involves cyclization reactions. For instance, the patent literature describes a synthesis method for sodium 2-(6-hydroxy benzo[d]thiazole-2-yl) thiazole-4-carboxylate that involves multiple steps, including diazotization and ring-closing reactions . Similar approaches might be applicable to the synthesis of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid.

Chemical Reactions

2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid, like other benzothiazole derivatives, can participate in various chemical reactions due to its functional groups and heterocyclic structure.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the 6-position can undergo typical carboxylic acid reactions, including:

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to alcohols or aldehydes

  • Decarboxylation: Loss of the carboxyl group under certain conditions

These transformations can be useful in creating derivative compounds with modified properties for specific applications.

Reactions of the Dimethylamino Group

The dimethylamino group at the 2-position can participate in:

  • Alkylation: Further alkylation to form quaternary ammonium salts

  • Oxidation: Conversion to N-oxides

  • Protonation: Formation of salts in acidic conditions

Reactions of the Benzothiazole Core

The benzothiazole scaffold can undergo various transformations, including:

  • Electrophilic aromatic substitution: Reactions at the benzene portion

  • Nucleophilic substitution: Particularly at positions activated by the thiazole nitrogen

  • Oxidation: Formation of sulfoxides or sulfones at the sulfur atom

Biological Activities and Applications

Benzothiazole derivatives are known for their diverse biological activities. While specific data for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid is limited in the provided sources, insights can be drawn from research on related compounds.

Antimicrobial Activity

Benzothiazole derivatives, including those with structural similarities to 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid, have shown significant antimicrobial properties. For instance, certain benzothiazole compounds have demonstrated effectiveness against various bacterial strains, including uropathogenic Escherichia coli, by inhibiting capsule formation.

Related compounds such as 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid have shown potent activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant strains (VISA) .

Mechanism of Action

Understanding the mechanism of action of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid requires examining how similar benzothiazole derivatives interact with biological systems.

Enzyme Inhibition

Some benzothiazole compounds act as enzyme inhibitors. For example, related benzothiazole derivatives have been shown to inhibit bacterial topoisomerases like gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition mechanism explains their antimicrobial activity.

Cellular Effects

At the cellular level, benzothiazole derivatives can influence various processes, including:

  • Cell signaling pathways

  • Gene expression patterns

  • Cellular metabolism

  • Stress responses

These effects contribute to the diverse biological activities observed in this class of compounds.

Structure-Activity Relationships

The biological activity of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and related compounds is highly dependent on their structural features. The presence and position of functional groups like the dimethylamino and carboxylic acid moieties can significantly influence their interaction with biological targets and, consequently, their therapeutic potential.

Research Applications

2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid serves as an important compound in various research applications due to its structure and potential biological activities.

As a Chemical Building Block

The compound can serve as a valuable building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it useful in creating derivatives with tailored properties for specific applications.

In Drug Discovery

2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and related compounds can serve as lead compounds in drug discovery programs, particularly in developing:

  • Novel antimicrobial agents

  • Anticancer drugs

  • Anti-inflammatory medications

  • Compounds targeting specific enzymes or receptors

As a Molecular Probe

The compound might also be useful as a molecular probe to study biological processes and pathways. Its interaction with specific biomolecules can provide insights into fundamental biological mechanisms.

Industrial Applications

Beyond its research applications, 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and similar benzothiazole derivatives have potential industrial uses.

In Dye Production

Benzothiazole derivatives have been used as intermediates in synthesizing dyes. The structural features of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid might make it suitable for similar applications.

As Biocides

The antimicrobial properties of benzothiazole compounds make them potential candidates for use as biocides in various industrial and agricultural applications.

In Chemical Reaction Processes

These compounds can serve as chemical reaction accelerators, enhancing the rates of certain industrial processes.

Future Perspectives

The field of benzothiazole chemistry continues to evolve, with ongoing research exploring new applications and properties of compounds like 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid.

Development of New Derivatives

Future research might focus on developing new derivatives of 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid with enhanced properties, such as improved solubility, bioavailability, or target specificity.

Expanding Therapeutic Applications

As our understanding of the biological activities of benzothiazole compounds grows, new therapeutic applications for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid and its derivatives might emerge.

Sustainable Synthesis Methods

Developing more sustainable and efficient synthesis methods for 2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid would be valuable for scaling up production and reducing environmental impact.

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